molecular formula C10H12BrNO B13004502 (3-Bromo-5,6,7,8-tetrahydroquinolin-5-yl)methanol

(3-Bromo-5,6,7,8-tetrahydroquinolin-5-yl)methanol

Cat. No.: B13004502
M. Wt: 242.11 g/mol
InChI Key: IQDSKDSSZSVHKI-UHFFFAOYSA-N
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Description

(3-Bromo-5,6,7,8-tetrahydroquinolin-5-yl)methanol is a chemical compound with the molecular formula C10H12BrNO It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5,6,7,8-tetrahydroquinolin-5-yl)methanol typically involves the bromination of tetrahydroquinoline derivatives followed by a reduction process. One common method includes the bromination of 5,6,7,8-tetrahydroquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid. The resulting bromo derivative is then subjected to reduction using a reducing agent such as sodium borohydride (NaBH4) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5,6,7,8-tetrahydroquinolin-5-yl)methanol can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products

    Oxidation: The major products are quinolinone derivatives.

    Reduction: The major product is 5,6,7,8-tetrahydroquinolin-5-ylmethanol.

    Substitution: The major products are substituted quinoline derivatives.

Scientific Research Applications

(3-Bromo-5,6,7,8-tetrahydroquinolin-5-yl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: It can be used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3-Bromo-5,6,7,8-tetrahydroquinolin-5-yl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromine and hydroxyl functional groups. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-5,6,7,8-tetrahydroquinolin-8-yl)methanol
  • 3-bromo-5,6,7,8-tetrahydroquinolin-5-one
  • 3-bromo-5,6,7,8-tetrahydroquinolin-8-ol

Uniqueness

(3-Bromo-5,6,7,8-tetrahydroquinolin-5-yl)methanol is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

(3-bromo-5,6,7,8-tetrahydroquinolin-5-yl)methanol

InChI

InChI=1S/C10H12BrNO/c11-8-4-9-7(6-13)2-1-3-10(9)12-5-8/h4-5,7,13H,1-3,6H2

InChI Key

IQDSKDSSZSVHKI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)N=CC(=C2)Br)CO

Origin of Product

United States

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